4-tert-Butyl-1-ethynylcyclohexanol
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Overview
Description
4-tert-Butyl-1-ethynylcyclohexanol is an organic compound with the molecular formula C12H20O. It is a cyclohexanol derivative with a tert-butyl group and an ethynyl group attached to the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-tert-Butyl-1-ethynylcyclohexanol can be synthesized through several methods. One common approach involves the hydrogenation of 4-tert-butylphenol in the presence of a rhodium catalyst and a compound such as hydrogen chloride, perchloric acid, or anhydrous sulfuric acid . This reaction yields 4-tert-butylcyclohexanol, which can then be further modified to introduce the ethynyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes using specialized catalysts and reaction conditions to ensure high yields and purity. The use of rhodium catalysts and specific acids helps achieve the desired product with a high content of the cis-isomer .
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-1-ethynylcyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Various reagents, such as halogens and organometallic compounds, can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Secondary alcohols and hydrocarbons.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
4-tert-Butyl-1-ethynylcyclohexanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-tert-Butyl-1-ethynylcyclohexanol involves its interaction with specific molecular targets and pathways. The compound can undergo reduction reactions, where the ethynyl group is reduced to form different alcohols or hydrocarbons. The stereochemical outcome of these reactions depends on the side of the carbonyl group that is attacked by the reagent .
Comparison with Similar Compounds
Similar Compounds
1-Ethynylcyclohexanol: An alkynyl alcohol derivative with similar chemical properties.
4-tert-Butylcyclohexanol: A closely related compound without the ethynyl group.
Uniqueness
4-tert-Butyl-1-ethynylcyclohexanol is unique due to the presence of both the tert-butyl and ethynyl groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
6556-06-5 |
---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
4-tert-butyl-1-ethynylcyclohexan-1-ol |
InChI |
InChI=1S/C12H20O/c1-5-12(13)8-6-10(7-9-12)11(2,3)4/h1,10,13H,6-9H2,2-4H3 |
InChI Key |
BPCZRRZEJCLZEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(C#C)O |
Origin of Product |
United States |
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